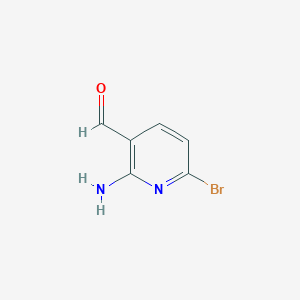

2-Amino-6-bromonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUINDAMJWUPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001273937 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-67-8 | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-bromo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Amino 6 Bromonicotinaldehyde

Aldehyde Group Transformations

The aldehyde functional group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.

The aldehyde group of 2-amino-6-bromonicotinaldehyde can be readily oxidized to a carboxylic acid. libretexts.orgorganic-chemistry.org A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction typically proceeds under neutral or slightly basic conditions. Under these conditions, the aldehyde is converted to the corresponding carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the carboxylic acid.

The general mechanism for the oxidation of an aldehyde to a carboxylic acid by potassium permanganate involves the formation of a manganate (B1198562) ester intermediate, which then collapses to give the carboxylic acid. libretexts.org Exhaustive oxidation of organic molecules by KMnO₄ will continue until a carboxylic acid is formed. libretexts.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | KMnO₄ | 2-Amino-6-bromonicotinic acid | Oxidation |

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). youtube.com This reaction is a cornerstone of organic synthesis, providing a straightforward route to hydroxymethyl-substituted pyridines. The reduction with NaBH₄ is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol.

The mechanism of this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.com This initial addition results in the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the primary alcohol. youtube.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | NaBH₄ | (2-Amino-6-bromopyridin-3-yl)methanol | Reduction |

This compound readily reacts with primary amines to form imines, also known as Schiff bases. chemistrysteps.comyoutube.commasterorganicchemistry.com This condensation reaction is typically catalyzed by a trace amount of acid and involves the elimination of a water molecule. chemistrysteps.comyoutube.commasterorganicchemistry.com The formation of the carbon-nitrogen double bond is a reversible process. youtube.com

The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. libretexts.org

| Reactant | Amine Reactant | Product (Imine) |

| This compound | Aniline (B41778) | N-((2-amino-6-bromopyridin-3-yl)methylene)aniline |

| This compound | Ethylamine | N-((2-amino-6-bromopyridin-3-yl)methylene)ethanamine |

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org Grignard reagents, for example, are potent carbon-based nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-carbon bond. masterorganicchemistry.com This results in a magnesium alkoxide intermediate, which is then protonated upon the addition of a protic acid to afford the secondary alcohol. masterorganicchemistry.com

| Reactant | Grignard Reagent | Product (Secondary Alcohol) |

| This compound | Methylmagnesium bromide | 1-(2-Amino-6-bromopyridin-3-yl)ethanol |

| This compound | Phenylmagnesium bromide | (2-Amino-6-bromopyridin-3-yl)(phenyl)methanol |

Reductive amination is a powerful method for the formation of new carbon-nitrogen bonds and the synthesis of more complex amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step process, often performed in a single pot, involves the initial formation of an imine, which is then reduced in situ to the corresponding amine. libretexts.org

The reaction of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), leads to the formation of a new secondary or tertiary amine at the 3-position of the pyridine (B92270) ring. masterorganicchemistry.comchem-station.com These reducing agents are selective for the iminium ion intermediate over the starting aldehyde. masterorganicchemistry.comchem-station.com

| Reactant | Amine Reactant | Reducing Agent | Product (Alkylated Amine) |

| This compound | Dimethylamine | NaBH₃CN | 3-((Dimethylamino)methyl)-6-bromopyridin-2-amine |

| This compound | Benzylamine | NaBH(OAc)₃ | N-((2-Amino-6-bromopyridin-3-yl)methyl)benzenemethanamine |

Bromine Atom Reactivity

The bromine atom at the 6-position of the pyridine ring is a versatile handle for the introduction of new functional groups through various cross-coupling reactions. smolecule.com The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition in metal-catalyzed reactions. smolecule.com

Common cross-coupling reactions that can be employed include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with boronic acids, the Buchwald-Hartwig amination for the synthesis of arylamines, and the Sonogashira coupling for the introduction of alkyne moieties. smolecule.commerckmillipore.com These reactions are typically catalyzed by palladium or nickel complexes. smolecule.commerckmillipore.com

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, base | 2-Amino-6-phenylnicotinaldehyde |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, ligand, base | 2-Amino-6-(phenylamino)nicotinaldehyde |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | 2-Amino-6-(phenylethynyl)nicotinaldehyde |

Nucleophilic Substitution Reactions (e.g., with Thiols, Amines)

The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and the aldehyde group. Strong nucleophiles, such as thiols and amines, can displace the bromide ion.

In reactions involving both thiols and amines, the greater nucleophilicity of the thiol typically leads to its preferential reaction. For instance, in multicomponent reactions, the thiol often adds first to an electrophilic center, followed by reaction with the amine. nih.gov This selectivity is attributed to the fact that thiols are soft nucleophiles and react readily with suitable electrophiles. nih.gov The general mechanism for nucleophilic substitution with an amine involves the attack of the amine's lone pair on the carbon atom bearing the halogen, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. chemguide.co.uk This process can sometimes lead to multiple substitutions if the newly formed amine product can act as a nucleophile itself. chemguide.co.uk

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The carbon-bromine bond in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. nih.gov

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. wikipedia.org The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The Sonogashira reaction is another powerful cross-coupling method that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org It is an efficient method for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgwikipedia.org

Optimization of Catalyst Systems and Reaction Conditions

The efficiency of palladium-mediated cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

For Suzuki-Miyaura reactions , automated systems have been used to explore a wide range of variables, including palladacycle precatalysts, ligands (e.g., dialkylbiarylphosphines, trialkylphosphines), temperature (30–110 °C), and catalyst loading (0.5–2.5 mol%). nih.gov Studies on related heterocyclic systems have identified specific catalyst systems, such as [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane, as being highly effective. nih.gov

For Sonogashira reactions , a study on the coupling of 2-amino-3-bromopyridines with terminal alkynes identified an optimal set of conditions. scirp.org The best results were obtained using a combination of a palladium catalyst, a phosphine (B1218219) ligand, a copper(I) additive, and an amine base in a suitable solvent. scirp.org

Below is an interactive table summarizing optimized conditions for these reactions based on studies of similar substrates.

| Reaction | Catalyst | Ligand | Base | Additive | Solvent | Temperature | Yield |

| Suzuki-Miyaura | [PdCl₂(dcpf)] | dcpf | K₃PO₄ | - | 1,4-Dioxane | - | Good |

| Sonogashira | Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | Et₃N | CuI (5 mol%) | DMF | 100°C | 72% - 96% |

Note: Data is derived from studies on analogous heterocyclic systems and represents typical optimization outcomes. nih.govscirp.org

Application in the Synthesis of Diverse Heterocyclic Frameworks

Palladium-catalyzed cross-coupling reactions of this compound are pivotal in the synthesis of complex molecules. The products of these reactions serve as versatile intermediates for constructing a wide array of heterocyclic frameworks.

The introduction of aryl, vinyl, or alkynyl groups onto the pyridine ring opens up pathways for subsequent intramolecular cyclization reactions. For example, the alkynyl products from Sonogashira couplings are valuable synthons. They can undergo domino reactions, such as an initial intermolecular coupling followed by an intramolecular carbanion-yne cyclization, to generate fused heterocyclic systems like substituted benzo[b]furans. organic-chemistry.org Similarly, the biaryl products of Suzuki-Miyaura couplings can be precursors to carbazoles or other polycyclic aromatic systems. These methods provide a powerful strategy for building molecular complexity from a relatively simple starting material. nih.gov

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. rsc.org The bromine atom in this compound, attached to the electron-withdrawing pyridine ring, can participate in such interactions. An electropositive region, known as a σ-hole, on the bromine atom can form a directional bond with an electron donor like the nitrogen of an amine or the oxygen of a carbonyl group. nih.gov

These interactions, though weak (typically in the range of 5-30 kJ/mol), are significant in crystal engineering, supramolecular chemistry, and the modulation of protein conformation. nih.govnih.gov In the solid state, halogen bonding involving the bromine of this compound could direct the packing of molecules, influencing the crystal structure. In solution, it could play a role in molecular recognition and self-assembly processes. rsc.org

Reactivity of the Amino Group

The amino group at the 2-position of the pyridine ring is a key functional group that exhibits nucleophilic and basic properties. Its reactivity is influenced by the electronic effects of the adjacent aldehyde group and the pyridine ring nitrogen. The position of an amino group on a heterocyclic ring can significantly impact its nucleophilicity and the yield of reactions it participates in. lpnu.ua As a nucleophile, it can undergo reactions such as acylation and alkylation. chemrevise.org

Participation in Cyclization Reactions

The proximity of the amino and aldehyde groups in this compound makes it an ideal substrate for intramolecular or intermolecular condensation and cyclization reactions to form fused heterocyclic systems. This arrangement can lead to the formation of rings through reactions where the amino group acts as a nucleophile, attacking the electrophilic aldehyde carbon or a derivative thereof.

For example, mild oxidation of N-terminal serine or threonine residues in peptides generates a terminal aldehyde, which can undergo rapid cyclization through nucleophilic attack by a nearby amide nitrogen. nih.gov Similarly, amino acid-mediated intramolecular cyclizations of aldehydes are known to proceed through the formation of aldol-type intermediates. cnr.it In the case of this compound, reaction with compounds containing an active methylene (B1212753) group, in a manner analogous to the Friedländer annulation, could lead to the synthesis of pyridopyrimidines or other related fused N-heterocycles.

Formation of Complex Heterocyclic Systems

This compound contains strategically positioned functional groups—an amino group and an aldehyde—that are well-suited for participating in condensation reactions to form fused heterocyclic rings. In principle, this structure can serve as a key building block for various complex molecules through reactions such as the Friedländer annulation or multi-component reactions. These types of transformations are fundamental in synthetic organic chemistry for constructing biologically relevant scaffolds.

Mechanistic Studies of Key Reactions

Detailed mechanistic studies provide crucial insights into reaction pathways, intermediates, and transition states, which are essential for optimizing reaction conditions and designing new synthetic routes. For a molecule like this compound, such studies would illuminate the interplay of its electronic and steric factors on its reactivity.

Investigation of Reaction Pathways and Intermediates (e.g., ¹H-NMR Monitoring)

The investigation of chemical reactions in real-time is a powerful tool for elucidating mechanisms. Techniques like ¹H-NMR (Proton Nuclear Magnetic Resonance) monitoring allow chemists to observe the consumption of reactants and the formation of products and intermediates directly in the reaction vessel.

For a reaction involving this compound, ¹H-NMR monitoring could provide valuable data. For example, in a condensation reaction, one could track the disappearance of the characteristic aldehyde proton signal (typically found between 9-10 ppm) and the amine protons, alongside the appearance of new signals corresponding to the heterocyclic product. This method would enable the determination of reaction kinetics and could help identify transient intermediates that might not be isolable. However, at present, there are no specific published studies where ¹H-NMR monitoring has been applied to investigate the reaction mechanisms of this compound.

Computational Chemistry Approaches to Elucidate Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can model molecular structures, determine the energies of reactants, products, and transition states, and map out the entire energy profile of a reaction pathway. This approach provides a molecular-level understanding that complements experimental findings.

Applying DFT methods to the reactions of this compound could:

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict the most likely sites for nucleophilic or electrophilic attack.

Elucidate Reaction Pathways: Compare the activation energies for different possible reaction mechanisms to determine the most favorable pathway.

Characterize Intermediates: Model the structures and stabilities of potential reaction intermediates.

While DFT studies have been extensively used to investigate the mechanisms of a wide array of organic reactions, including those for forming heterocyclic systems, specific computational analyses focused on the reaction pathways of this compound have not been reported in the existing literature. Such studies would be highly valuable for understanding its chemical behavior and guiding future synthetic applications.

Applications in the Synthesis of Complex Heterocyclic Compounds

Building Block for Pyridines, Pyrimidines, and Quinolines

While direct, specific examples of the synthesis of simple pyridines, pyrimidines, and quinolines using 2-Amino-6-bromonicotinaldehyde as the primary starting material are not extensively documented in readily available literature, its structural components suggest its potential as a valuable precursor for such syntheses. The presence of the amino and aldehyde groups allows for various condensation and cyclization reactions, which are fundamental to the formation of these heterocyclic rings.

The amino group can react with 1,3-dicarbonyl compounds or their equivalents to form pyridine (B92270) rings through established synthetic routes like the Hantzsch pyridine synthesis. Similarly, the aldehyde functionality can participate in reactions with active methylene (B1212753) compounds to construct the pyridine nucleus.

For the synthesis of pyrimidines, the 2-aminopyridine (B139424) moiety within this compound can theoretically react with β-dicarbonyl compounds or other suitable three-carbon units. This would follow the general principles of pyrimidine (B1678525) synthesis where a C-N-C fragment (from the aminopyridine) condenses with a C-C-C fragment.

The construction of the quinoline (B57606) scaffold typically involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated carbonyl compound (Skraup synthesis) or a 1,3-dicarbonyl compound (Combes synthesis). While this compound is not an aniline, its aminopyridine structure could potentially be modified or utilized in innovative synthetic strategies to access quinoline derivatives. The aldehyde group could also be a key player in Friedländer-type syntheses, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl.

Precursor for Naphthyridine Derivatives

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest due to their wide range of biological activities. The structure of this compound makes it a logical precursor for the synthesis of certain naphthyridine isomers. Specifically, it can be envisioned as a key component in the construction of 1,6-naphthyridine (B1220473) and 1,8-naphthyridine (B1210474) skeletons through intramolecular cyclization reactions.

For instance, the aldehyde group can be subjected to a Knoevenagel condensation with an active methylene compound, followed by reduction and subsequent intramolecular cyclization involving the amino group and the newly introduced functionality. The bromine atom can also serve as a handle for further functionalization or as a leaving group in cyclization reactions.

Intermediate in the Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with diverse pharmacological properties, often involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related reagent. This compound can serve as a valuable intermediate in the synthesis of substituted imidazo[1,2-a]pyridines.

The synthesis can proceed through the initial reaction of the amino group of this compound with an α-haloketone to form an N-phenacyl-2-aminopyridinium salt. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the imidazo[1,2-a]pyridine (B132010) ring system. The aldehyde group at the 3-position of the original pyridine ring would then be present on the resulting imidazo[1,2-a]pyridine scaffold, providing a site for further chemical modifications.

Synthesis of Fused-Ring Systems and Polycyclic Architectures

The reactivity of the amino, bromo, and aldehyde functional groups in this compound provides a platform for the construction of more complex fused-ring systems and polycyclic architectures. Through sequential or multi-component reactions, this building block can be elaborated into intricate molecular frameworks.

For example, the aldehyde can be used to form an initial heterocyclic ring, and the bromine atom can then be utilized in a subsequent palladium-catalyzed cross-coupling reaction to introduce another ring system. The amino group can also participate in cyclization reactions to form a third fused ring. This step-wise approach allows for the controlled synthesis of complex polycyclic structures.

Role in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple reactive sites on this compound make it an excellent scaffold for DOS and the generation of chemical libraries.

By systematically reacting the aldehyde, amino, and bromo functionalities with a variety of reagents in a combinatorial fashion, a large and diverse library of heterocyclic compounds can be rapidly synthesized. For instance, the aldehyde can be converted into a range of functional groups (e.g., alcohols, imines, alkenes), the amino group can be acylated or alkylated, and the bromine atom can be substituted via various cross-coupling reactions. This approach allows for the exploration of a broad chemical space around the core pyridine structure, increasing the probability of identifying compounds with desired biological activities.

Below is a table summarizing the potential applications of this compound in the synthesis of various heterocyclic compounds.

| Target Heterocycle | Synthetic Strategy | Key Reactions |

| Pyridines | Condensation with 1,3-dicarbonyls | Hantzsch-type synthesis |

| Pyrimidines | Reaction with β-dicarbonyl compounds | Condensation, Cyclization |

| Quinolines | Potential for Friedländer-type synthesis | Condensation, Cyclization |

| Naphthyridines | Intramolecular cyclization | Knoevenagel condensation, Reduction |

| Imidazo[1,2-a]pyridines | Reaction with α-haloketones | Nucleophilic substitution, Cyclization |

| Fused-Ring Systems | Sequential reactions | Cross-coupling, Cyclization |

| Chemical Libraries | Combinatorial synthesis | Parallel reactions on functional groups |

Advanced Pharmaceutical and Agrochemical Intermediate Research

Utilization in Drug Discovery and Development

The chemical scaffold of 2-Amino-6-bromonicotinaldehyde is a key building block in the synthesis of a variety of biologically active molecules, demonstrating its importance in medicinal chemistry.

Synthesis of Anticancer Agents and Related Compounds

Derivatives of this compound have been investigated for their potential as anticancer agents. The core structure is amenable to various chemical modifications to produce compounds with antiproliferative properties. For instance, the synthesis of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives has been reported, with some compounds showing moderate to good anticancer activity against A549 and Hela cell lines. mdpi.com One such derivative, compound 11 , which incorporates naphthalen-1-ylmethylene and 2-methoxybenzylidene groups, demonstrated significant inhibitory activities and the ability to induce apoptosis and cell cycle arrest at the G2/M phase. mdpi.com

The quinoline (B57606) scaffold, which can be derived from nicotin-aldehyde precursors, is a well-established pharmacophore in anticancer drug development. arabjchem.org These derivatives can exert their effects through various mechanisms, including the inhibition of topoisomerase I, disruption of cell migration, and induction of apoptosis. arabjchem.org Furthermore, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives, synthesized from a related chlorinated intermediate, have shown selective inhibitory effects against breast and renal cancer cell lines in the NCI 60 cancer cell line panel. nih.gov

The synthesis of Abemaciclib, a CDK 4/6 inhibitor, starts from 6-bromonicotinaldehyde (B16785), highlighting the utility of this intermediate in creating complex, approved anticancer drugs. mdpi.com The process involves a reductive amination followed by a series of coupling reactions to build the final molecule. mdpi.com

Table 1: Anticancer Activity of Selected 2,5-Diketopiperazine Derivatives

| Compound | R1 | R2 | A549 IC50 (μM) | Hela IC50 (μM) |

| 6 | naphthalen-1-ylmethylene | H | 8.9 | 4.3 |

| 8 | 2-methoxybenzylidene | H | 7.5 | 3.2 |

| 9 | 3-methoxybenzylidene | H | 6.4 | 2.8 |

| 10 | 4-methoxybenzylidene | H | 5.8 | 2.1 |

| 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | 1.2 | 0.7 |

| 12 | naphthalen-1-ylmethylene | 3-methoxybenzylidene | 2.5 | 1.5 |

| 14 | naphthalen-1-ylmethylene | 4-methoxybenzylidene | 3.1 | 1.9 |

Development of Antimicrobial Agents

The this compound framework is also a valuable starting point for the development of novel antimicrobial agents. Its derivatives have shown activity against a range of bacterial strains. smolecule.comnih.gov The presence of the bromine atom and the amino group can be strategically utilized to modulate the biological activity of the resulting compounds. smolecule.com

For example, 6-bromoindolglyoxylamide derivatives have been synthesized and shown to possess intrinsic antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov Some of these compounds also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these derivatives is believed to involve the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, novel nicotinaldehyde derivatives synthesized via Suzuki coupling have demonstrated significant antimicrobial and antibiofilm activity against various oral pathogens. nih.gov

Inhibitors of Specific Enzymes and Biological Targets

Derivatives of this compound have been explored as inhibitors of specific enzymes, a key strategy in modern drug discovery. The aldehyde and amino groups can interact with active sites of proteins and enzymes, potentially leading to their inhibition. The structural similarity of pyridine-based compounds to endogenous ligands can also be exploited. For instance, 2-aminopyridine (B139424) moieties are known to mimic the adenine (B156593) binding interactions of ATP, making them effective hinge-binding motifs for kinase inhibitors. nih.gov

Research has shown that derivatives of this compound can inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are attractive targets for cancer and immunological disorders. nih.gov Additionally, related compounds have been investigated as inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase and BACE inhibitors. nih.govgoogle.com The synthesis of potent Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors has also been achieved using 6-bromonicotinaldehyde as a key intermediate in a Suzuki coupling reaction. nih.gov

Intermediate for Calcium Antagonists

While direct synthesis of calcium antagonists from this compound is not extensively documented in the provided results, the broader class of pyridine (B92270) derivatives has been instrumental in the development of cardiovascular drugs. The structural features of the nicotin-aldehyde core can be modified to create compounds that modulate calcium channels.

Precursor for Natural Product Synthesis (e.g., Fusaric Acid Analogues)

This compound serves as a valuable precursor in the total synthesis of natural products and their analogues. A notable example is its use in the synthesis of fusaric acid. nih.govresearchgate.netresearchgate.net A concise and practical synthesis of fusaric acid has been developed using 6-bromonicotinaldehyde as a common intermediate. nih.govresearchgate.net This approach allows for the generation of various analogues for biological evaluation. nih.govresearchgate.net Fusaric acid itself exhibits a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.net

Applications in Agrochemical Development

The versatility of this compound extends to the field of agrochemicals. Its derivatives have been investigated for their potential as pesticides, including fungicides and herbicides. smolecule.com The natural product fusaric acid, synthesized from the related 6-bromonicotinaldehyde, displays significant antifungal activity against a variety of plant pathogenic fungi, suggesting its potential for development as an agricultural fungicide. nih.govresearchgate.netresearchgate.net

Table 2: Antifungal Activity of Fusaric Acid

| Pathogenic Fungi | Inhibitory Activity |

| Alternaria solani | Moderate |

| Botrytis cinerea | Strong |

| Fusarium oxysporum | Strong |

| Phytophthora infestans | Moderate |

| Rhizoctonia solani | Weak |

Synthesis of Fungicides and Herbicides

Pest Control Agents

Derivatives of this compound are significant in the development of modern pest control agents. The "6-bromo-pyrid-3-yl" moiety, which is directly derived from 6-bromonicotinaldehyde, is a preferred structural component in a class of patented enaminocarbonyl compounds designed for combating invertebrate pests. google.com These compounds are classified as biocides and pesticides, indicating their direct application in pest management. google.com

Furthermore, the natural product fusaric acid, which can be synthesized from a 6-bromonicotinaldehyde intermediate, also displays insecticidal properties. researchgate.net This underscores the versatility of the nicotinic aldehyde scaffold in generating molecules with a spectrum of bioactivities relevant to crop protection. The development of such derivatives is part of a broader effort in organic chemistry to synthesize valuable intermediates for highly active end products, including pesticides. google.com The utility of these compounds extends to their use in producing specialty chemicals for the agricultural industry. smolecule.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives originating from this compound and related structures, SAR investigations have been crucial in optimizing their function for various applications, from medicine to agriculture. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives is highly sensitive to modifications of their substituents. researchgate.netnih.gov SAR studies reveal that even minor changes to the molecular structure can lead to significant shifts in potency and selectivity. nih.govacs.org

In one study focusing on diaryloxazole analogs synthesized using 2-bromonicotinaldehyde for potential use against breast cancer, replacing a phenyl group at the 2-position of the oxazole (B20620) core with a 3-pyridine moiety resulted in more potent compounds. nih.gov Further modifications to the phenolic side chain and the installation of different amine groups were explored to determine their impact on antiproliferative activity. nih.gov For instance, installing a 4-pyrrolidine moiety produced an analog with potency nearly equivalent to the parent natural product. nih.gov The data from these modifications show a clear relationship between the nature of the substituent and the resulting biological effect, measured by the half-maximal growth inhibition (GI₅₀). nih.gov

| Compound | Key Structural Modifications | Biological Activity (GI₅₀ in MDA-MB-453 cells, μM) | Source |

|---|---|---|---|

| Compound 2 | 3-Pyridine at oxazole 2-position, O-prenyl side chain | 11 | nih.gov |

| Compound 10 | n-propyl side chain (replaces O-prenyl) | Similar potency to Compound 2 | nih.gov |

| Compound 11 | 4-pyrrolidine moiety, methyl group at R1 | Virtually equivalent to Compound 2 | nih.gov |

| Compound 14 | Phenolic acetate (B1210297) side chain | Decreased potency | nih.gov |

| Compound 17 | Modified pyridine substitution pattern | Most potent analog in initial SAR studies | nih.gov |

Similarly, in the context of fungicides derived from fusaric acid, the electron-drawing ability and the position of substituents have a significant impact on biological activity. researchgate.net Studies on cannabinoid receptor ligands showed that the functional activity (agonist vs. antagonist) was directly controlled by the presence of substituents at the C-6 position of the naphthyridine scaffold, which is synthesized from a brominated 2-aminonicotinaldehyde intermediate. acs.org The introduction of a bromine atom at position 5 of the parent nicotinaldehyde structure has been shown to reduce inhibitory potency against certain enzymes, suggesting that the placement of halogen atoms is a critical factor in molecular design.

Correlation of Structural Features with Therapeutic Potential

The correlation of specific structural features with therapeutic potential is the ultimate goal of SAR studies. By understanding these relationships, medicinal chemists can rationally design molecules with improved efficacy, selectivity, and pharmacokinetic properties.

For diaryloxazole derivatives with anticancer properties, SAR studies identified that a 3-pyridine moiety at a specific position was more effective than a simple phenyl group, leading to the identification of a lead candidate for in vivo testing against a subtype of breast cancer. nih.gov This demonstrates a direct link between a structural feature and enhanced therapeutic potential.

In the development of ligands for the Cannabinoid Receptor Type 2 (CB2R), modifications at the C-6 position of a naphthyridine core, derived from 2-amino-5-bromonicotinaldehyde, were found to switch the compound's functional activity from agonist to antagonist/inverse agonist. acs.org This is a critical correlation, as it allows for the tuning of a drug's mechanism of action to achieve a desired therapeutic outcome. acs.org Furthermore, modifications to other parts of the molecule, such as the N-alkyl chain, were found to improve metabolic stability, another key feature for a successful therapeutic agent. hzdr.de

In the design of inhibitors for the acetylcholinesterase enzyme, a target for Alzheimer's disease treatment, it was found that the phenyl group of the drug Donepezil could be replaced with a pyridine ring to yield inhibitors of equal potency. nih.gov The use of 2-bromonicotinaldehyde as a starting material for one such analog highlights how isosteric replacement—substituting one chemical group for another with similar properties—can maintain or improve therapeutic potential. nih.govresearchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of 2-Amino-6-bromonicotinaldehyde derivatives. researchgate.netresearchgate.net These calculations provide optimized molecular geometries, detailing bond lengths and angles with high accuracy, which can be corroborated with experimental data from techniques like X-ray crystallography. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For instance, in a study of 2-aryl nicotinaldehydes derived from 2-bromonicotinaldehyde, DFT calculations at the B3LYP/6-31G(d) level were used to determine these parameters. nih.gov The analysis revealed that a derivative substituted with a tert-butyl group (tBuPBN) had a smaller energy gap compared to a bromo-substituted derivative (BrPBN), suggesting higher reactivity for the former. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular charge transfer interactions. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to map electrophilic and nucleophilic regions of the molecule, predicting sites for intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of 2-Aryl Nicotinaldehyde Derivatives Data sourced from DFT/B3LYP/6-31G(d) calculations. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| BrPBN | -7.118 | -2.695 | 4.423 | 2.211 | 0.226 |

| tBuPBN | -6.425 | -2.073 | 4.352 | 2.176 | 0.229 |

This table is interactive. Click on the headers to sort the data.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the active site of a macromolecular target, such as a protein or enzyme. oamjms.eu This method is widely applied to derivatives of this compound to explore their potential as therapeutic agents. For example, derivatives have been docked into the active sites of cannabinoid receptors (CB2R) and excitatory amino acid transporters (EAATs) to rationalize their biological activity. acs.orgnih.govnih.gov

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and pi-cation interactions, that stabilize the ligand-receptor complex. acs.org The results are often quantified by a scoring function that estimates the binding affinity, typically expressed as a binding energy. researchgate.net In one study, derivatives were evaluated for their antiproliferative activity, and docking simulations showed low binding energies towards selected cancer-related proteins, which supported the experimental findings. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the ligand-receptor complex and helping to confirm the stability of crucial interactions identified in the docking study. jst.go.jp

Table 2: Example of Molecular Docking Results for a Derivative Data represents hypothetical binding energies for illustrative purposes, based on findings in related studies. researchgate.net

| Protein Target | Binding Energy (kcal/mol) |

| MCV-7 (Breast Cancer) | -7.5 |

| Lung Cancer Protein | -8.2 |

| HepG2 (Liver Cancer) | -7.9 |

This table is interactive. Click on the headers to sort the data.

Predictive Modeling of Reactivity and Selectivity

Computational models are crucial for predicting the chemical reactivity and selectivity of this compound in various reactions. The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO energies and the MEP surface, are central to these predictions. nih.gov

Frontier Molecular Orbital (FMO) theory is often used to explain reaction mechanisms. The HOMO indicates regions of the molecule most likely to donate electrons (nucleophilic sites), while the LUMO indicates regions most likely to accept electrons (electrophilic sites). This information is vital for predicting the outcomes of reactions, such as the regioselectivity in Suzuki coupling reactions where 2-bromonicotinaldehyde is used as a starting material. nih.govnih.gov

Global reactivity descriptors, including chemical hardness (η) and softness (S), can be calculated from HOMO and LUMO energies. nih.gov Hardness is a measure of resistance to charge transfer, with more stable compounds having higher hardness values. nih.gov Conversely, softness indicates a higher propensity to react. nih.gov Studies on derivatives of 2-bromonicotinaldehyde have used these descriptors to correlate their calculated electronic structure with their observed chemical reactivity. nih.gov

Conformational Analysis and Stereochemistry

The three-dimensional structure (conformation and stereochemistry) of a molecule is critical to its biological activity. Computational conformational analysis is used to identify the most stable, low-energy conformations of flexible molecules derived from this compound.

In cases where derivatives possess chiral centers, understanding the stereochemistry is paramount. Computational studies can predict the preferred binding conformations of different enantiomers within a receptor's active site, explaining why one enantiomer may be significantly more active than the other. acs.org A notable example involves allosteric modulators of the glutamate (B1630785) transporter EAAT2, synthesized from 6-bromonicotinaldehyde (B16785). nih.govacs.org Computational analysis of the R- and S-enantiomers of a derivative (GT949) revealed distinct binding poses. The more active R-enantiomer could engage in a favorable pi-cation interaction with a key lysine (B10760008) residue in the binding pocket, an interaction not available to the S-enantiomer due to its different conformational preference. nih.govacs.org Such studies highlight the power of computational analysis in rationalizing the structure-activity relationships governed by stereochemistry.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 2-Amino-6-bromonicotinaldehyde by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data from analogous compounds. The ¹H NMR spectrum would display distinct signals for the aldehyde proton, the two aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9-10 ppm. The two protons on the pyridine ring would appear as doublets due to coupling with each other. The amino group (-NH₂) protons would likely be observed as a broad singlet.

In ¹³C NMR spectroscopy, distinct peaks would correspond to the six carbon atoms of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield (typically >180 ppm). The carbons of the pyridine ring would have chemical shifts influenced by the attached substituents (amino, bromo, and aldehyde groups).

For the closely related compound, 2-Amino-6-bromopyridine (which lacks the aldehyde group), ¹H NMR data has been reported and can serve as a reference point for the pyridine ring protons. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to confirm the molecular weight of this compound and to study its fragmentation patterns, which can further aid in structural confirmation. The molecular formula of the compound is C₆H₅BrN₂O. fluorochem.co.uk Based on this formula, the calculated exact mass is approximately 199.959 g/mol . vulcanchem.com

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 Da for every bromine-containing fragment.

Fragmentation analysis (MS/MS) would likely reveal the loss of the bromine atom (a loss of 79 or 81 Da) and the loss of carbon monoxide (CO, 28 Da) from the aldehyde group. purdue.edu

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | ~201.967 (for ⁷⁹Br) | Isotopic peak for ⁸¹Br at ~203.965 |

| [M-Br]⁺ | ~121.045 | Loss of the bromine atom |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the principal functional groups present in this compound. The spectrum would exhibit characteristic absorption bands corresponding to the amine, aldehyde, and carbon-bromine bonds.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3350–3500 |

| Aldehyde | C=O Stretch | 1715–1740 |

| Amine | N-H Bend | 1580–1620 |

| Pyridine Ring | C=C and C=N Stretches | 1400-1600 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Flash Chromatography)

Chromatographic methods are indispensable for the purification of synthetic products and the assessment of their purity. For this compound, techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) are standard.

While specific published protocols for this exact compound are limited, general methods used for structurally similar brominated pyridine derivatives are applicable. guidechem.com Purification of the crude product is typically achieved using silica (B1680970) gel flash chromatography. clockss.org The choice of eluent (mobile phase) is critical for achieving good separation. Common solvent systems for compounds of similar polarity include gradients of ethyl acetate (B1210297) in petroleum ether or dichloromethane (B109758) in acetone. vulcanchem.comclockss.org

Purity assessment is often performed using HPLC, typically with a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A UV detector is used for monitoring the elution, as the pyridine ring is an effective chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. Although a crystal structure for this compound itself has not been reported in the searched literature, analysis of very closely related compounds allows for an informed prediction of its solid-state characteristics.

For instance, the crystal structure of the parent amine, 2-amino-6-bromopyridine, has been determined as a co-crystal salt. nih.gov This structure reveals significant intermolecular forces, including π-stacking of the pyridine rings and robust hydrogen bonding. nih.gov The aminopyridinium cation forms strong hydrogen bonds with the counter-ion. nih.gov

Furthermore, the crystal structure of 6-bromopyridine-2-carbaldehyde (B14951) (lacking the amino group) shows that the solid-state packing is influenced by weak C–H···O and C–H···Br intermolecular contacts. mdpi.com

Table 3: Crystallographic Data for the Related Compound 2-Amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₂⁺·C₇HF₄O₂⁻ |

| Molecular Weight (Mr) | 367.11 |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Interactions | R₂²(8) hydrogen-bonding motif, π-stacking |

Challenges and Future Perspectives in 2 Amino 6 Bromonicotinaldehyde Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Amino-6-bromonicotinaldehyde presents an ongoing challenge centered on achieving high yields and regioselectivity under sustainable conditions. A primary route involves the direct bromination of 2-aminonicotinaldehyde. For instance, treating 2-aminonicotinaldehyde with bromine in glacial acetic acid has been used to prepare the 6-bromo derivative, which serves as a key intermediate in the synthesis of ligands for the cannabinoid receptor type 2 (CB2R). nih.gov However, such methods can present challenges in controlling the position of bromination and may use harsh reagents.

Future research is expected to focus on alternative and more controlled synthetic strategies. One potential avenue is a multi-step sequence involving the bromination of a precursor like 6-aminonicotinic acid, followed by functional group transformations. nih.gov For example, a related isomer was synthesized by first brominating 6-aminonicotinic acid with N-bromosuccinimide, followed by reduction of the carboxylic acid to an alcohol with LiAlH₄, and subsequent re-oxidation to the target aldehyde using MnO₂. nih.gov Adapting such sequences could provide greater control over the regiochemistry.

The development of greener synthetic protocols is paramount. This includes exploring enzymatic transformations, the use of less hazardous solvents, and catalytic methods that minimize waste. Palladium-catalyzed cross-coupling reactions, which are highly efficient for C-C bond formation, represent a powerful tool in modern synthesis. nih.gov Future work could investigate a retrosynthetic approach where the bromine atom is introduced via a late-stage C-H activation/bromination protocol on a pre-functionalized pyridine (B92270) ring, thereby improving atom economy and reducing steps.

Exploration of Novel Derivatization Strategies

The trifunctional nature of this compound provides a foundation for extensive derivatization, allowing for the systematic exploration of chemical space. Each functional group offers a distinct handle for modification.

The Aldehyde Group: This group is readily transformed through various reactions. Reductive amination is a key strategy, as demonstrated in the synthesis of diaryloxazole analogs where aldehydes were reacted with amines using sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). nih.gov This was also a crucial step in a proposed synthesis for the drug Abemaciclib, which involves the reductive amination of 6-bromonicotinaldehyde (B16785). acs.org Other potential reactions include Knoevenagel condensations with active methylene (B1212753) compounds to form new carbon-carbon bonds, a method used in the synthesis of naphthyridine derivatives. nih.gov

The Bromine Atom: The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Coupling: This reaction, which couples organoboranes with organic halides, is highly effective for creating biaryl structures. nih.gov It has been successfully applied to 2-bromonicotinaldehyde to synthesize new derivatives with potential antimicrobial activity. nih.gov

Sonogashira Coupling: This reaction introduces alkyne moieties and was used to prepare 6-(3,3-Dimethylbut-1-yn-1-yl)nicotinaldehyde from 6-bromonicotinaldehyde using a palladium catalyst. uio.no

Ullmann Amination: This copper-catalyzed reaction can be used to replace the bromine atom with an amino group, a strategy employed in the synthesis of an intermediate for Abemaciclib. acs.org

The Amino Group: The nucleophilic amino group can be acylated, alkylated, or used as a directing group in further electrophilic substitutions on the pyridine ring.

The combination of these reactions allows for the generation of large libraries of compounds for screening in medicinal and agrochemical applications.

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Literature Precedent (on related compounds) |

| Aldehyde | Reductive Amination | Amines (HNR₁R₂), NaBH(OAc)₃, NaBH₄ | nih.govnih.govacs.org |

| Aldehyde | Knoevenagel Condensation | Diethyl malonate, Piperidine | nih.govhzdr.de |

| Bromine | Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | nih.govnih.gov |

| Bromine | Sonogashira Coupling | Terminal alkynes, Pd(PPh₃)₄, CuI | nih.govuio.no |

| Bromine | Ullmann Amination | Aqueous ammonia, CuO, 2-(methylamino)ethanol | acs.org |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and predicting outcomes. Currently, detailed mechanistic studies specifically on this compound are scarce. Future research should integrate experimental techniques with computational modeling to fill this gap.

Experimental approaches, such as kinetic studies and the isolation and characterization of reaction intermediates, can provide valuable data on reaction pathways. For example, building a kinetic model was essential for understanding the parameters of a Leuckart–Wallach reductive amination in a flow reactor system. acs.org

Computational methods, particularly Density Functional Theory (DFT), can offer profound insights into electronic structures, transition states, and reaction energy profiles. nih.gov DFT analysis has been used to calculate the HOMO-LUMO band gaps of nicotinaldehyde derivatives to correlate electronic properties with reactivity and biological activity. nih.gov Applying these computational tools to the bromination of 2-aminonicotinaldehyde could elucidate the factors governing the regioselectivity (i.e., substitution at the C-6 versus other positions). Similarly, modeling the catalytic cycles of palladium-catalyzed cross-coupling reactions on this substrate would aid in catalyst selection and the optimization of ligand and base systems.

Broadening the Scope of Applications in Medicinal and Agrochemical Chemistry

The structural motifs present in this compound are found in numerous biologically active molecules, suggesting a broad potential for applications in both medicine and agriculture.

Medicinal Chemistry: The substituted aminopyridine core is a privileged scaffold in drug discovery. Derivatives of closely related structures have shown significant biological activity.

Kinase Inhibition: The drug Abemaciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy, can be synthesized from a 6-bromonicotinaldehyde precursor. acs.org This highlights the potential of this compound derivatives as kinase inhibitors.

Receptor Modulation: Derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide, synthesized from a 6-bromo-2-aminonicotinaldehyde intermediate, have been identified as potent and selective ligands for the cannabinoid receptor 2 (CB2R), a target for neurodegenerative and inflammatory diseases. nih.govhzdr.de

Transporter Modulation: An Ugi-azide reaction using 6-bromonicotinaldehyde was employed to create analogs that act as allosteric modulators of glutamate (B1630785) transporters (EAATs), which are important targets for neurological disorders. acs.org

Agrochemical Chemistry: There is also significant potential for this compound in the development of new agrochemicals.

Fungicides: The natural product Fusaric Acid, which exhibits notable fungicidal activity against various plant pathogens, was synthesized using 6-bromonicotinaldehyde as a key intermediate. researchgate.netresearchgate.net This suggests that derivatives of this compound could be explored for the development of novel agricultural fungicides. researchgate.net

Herbicides: Studies on the herbicidal effects of various aldehydes have shown that certain heteroaromatic aldehydes can inhibit the germination and growth of weeds. mdpi.com For example, picolinaldehyde demonstrated a high inhibitory effect on Chinese amaranth. mdpi.com This provides a rationale for screening this compound and its derivatives for herbicidal properties.

| Field | Target Class / Application | Rationale / Example |

| Medicinal Chemistry | Kinase Inhibitors (e.g., CDK4/6) | The drug Abemaciclib is synthesized from a 6-bromonicotinaldehyde intermediate. acs.org |

| Medicinal Chemistry | GPCR Ligands (e.g., CB2R) | Naphthyridinone derivatives from a 6-bromo-2-aminonicotinaldehyde precursor are potent CB2R ligands. nih.gov |

| Medicinal Chemistry | Transporter Modulators (e.g., EAATs) | Analogs from 6-bromonicotinaldehyde modulate glutamate transporter activity. acs.org |

| Agrochemical Chemistry | Fungicides | 6-bromonicotinaldehyde is a key intermediate for the synthesis of the natural fungicide Fusaric Acid. researchgate.net |

| Agrochemical Chemistry | Herbicides | Related heteroaromatic aldehydes show inhibitory effects on weed growth. mdpi.com |

Considerations for Process Intensification and Scale-Up in Industrial Applications

For this compound or its high-value derivatives to be viable for industrial production, the development of scalable and efficient manufacturing processes is essential. Process intensification, which aims to create smaller, cleaner, and more energy-efficient processes, offers a framework for achieving this. mdpi.comosti.gov

A key strategy is the transition from traditional batch processing to continuous flow manufacturing. Flow chemistry offers superior control over reaction parameters such as temperature and residence time, enhances safety by minimizing the volume of hazardous reagents at any given moment, and can lead to higher yields and purity. acs.org The development of a Leuckart–Wallach reductive amination in a continuous flow reactor for an Abemaciclib intermediate demonstrates the successful application of this principle to a related aldehyde. acs.org

Telescoping reactions, where multiple synthetic steps are combined into a single, continuous operation without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org For example, the product of the aforementioned flow reaction was directly forward processed into a subsequent Ullmann amination step. acs.org Future work on this compound should focus on designing similar telescoped sequences, for instance, by combining its synthesis and a subsequent derivatization reaction (like a Suzuki coupling) into a single, streamlined process. This will be critical for making its application in pharmaceuticals and agrochemicals economically feasible on a large scale.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-bromonicotinaldehyde, and what mechanistic considerations govern these pathways?

- Methodological Answer : The compound is typically synthesized via bromination of aminonicotinaldehyde precursors. A common approach involves regioselective bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Mechanistic studies suggest that the aldehyde group's electron-withdrawing effect directs bromination to the para position on the pyridine ring. Optimization of reaction temperature and solvent polarity is critical to minimize side reactions, such as over-bromination or oxidation of the aldehyde group .

Q. How is this compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Characterization relies on multi-spectral analysis:

- NMR : NMR resolves the aldehyde proton (~9.8–10.0 ppm) and aromatic protons, with coupling patterns confirming substitution positions. NMR identifies the aldehyde carbon (~190 ppm) and bromine-induced deshielding effects.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]) and isotopic patterns consistent with bromine.

- FT-IR : Stretching frequencies for the aldehyde (C=O, ~1700 cm) and amino groups (N–H, ~3300–3500 cm) are key indicators.

Purity is assessed via HPLC with UV detection at 254 nm, ensuring no residual starting materials or byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash immediately with soap/water for 15 minutes.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Stability studies indicate sensitivity to light and moisture; store desiccated at 2–8°C in amber vials .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound due to its reactivity?

- Methodological Answer : The aldehyde group’s susceptibility to oxidation or nucleophilic attack complicates purification. Strategies include:

- Chromatography : Use silica gel with ethyl acetate/hexane gradients, avoiding basic conditions that may degrade the compound.

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) at low temperatures to minimize decomposition.

- Stabilization : Add antioxidants (e.g., BHT) during isolation. Monitor purity via TLC with UV/fluorescence detection .

Q. What competing reaction pathways occur during functionalization of this compound, and how are they mitigated?

- Methodological Answer : The bromine atom and aldehyde group create competing reactive sites:

- Nucleophilic substitution (Br) : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) requires protecting the aldehyde (e.g., acetal formation) to prevent side reactions.

- Aldehyde reactivity : Condensation reactions (e.g., with amines) are controlled by pH and temperature. Computational modeling (DFT) predicts regioselectivity and guides catalyst selection .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies show:

- Acidic conditions (pH < 3) : Rapid hydrolysis of the aldehyde to carboxylic acid.

- Basic conditions (pH > 9) : Degradation via Cannizzaro reaction (disproportionation).

- Thermal stability : Decomposes above 80°C, forming polymeric byproducts. Use buffered solutions (pH 5–7) and low-temperature storage (-20°C) for long-term stability .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects:

- Tautomer analysis : Use -NMR or variable-temperature NMR to identify imine-enamine equilibria.

- Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl to isolate solvent-induced shifts.

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure. Cross-validate with computational simulations (e.g., Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.